NP213 (Tfa)
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Overview
Description
Preparation Methods
NP213 is synthesized as an acetate salt with approximately 95% purity by solid-phase synthesis . The compound is prepared in an amorphous crystalline form as a lyophilized powder. The purity of NP213 is determined by reversed-phase high-performance liquid chromatography . Industrial production methods involve the synthesis of NP213 as a rapid, novel, first-in-class synthetic antimicrobial peptide with antifungal activity .
Chemical Reactions Analysis
NP213 undergoes various chemical reactions, primarily targeting fungal cytoplasmic membranes by perturbing and disrupting them . The compound is fungicidal and the mechanisms of action involve membrane permeabilization . Common reagents and conditions used in these reactions include concentrations of NP213 ranging from 500-1000 μg/mL over 18 hours . Major products formed from these reactions include increased numbers of PI-stained Trichophyton rubrum cells, indicating the fungicidal nature of NP213 .
Scientific Research Applications
NP213 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, NP213 is used for the topical treatment of onychomycosis, demonstrating efficacy in preclinical and clinical trials . The compound has shown promising results in two phase IIa human trials, with a significant percentage of patients having no detectable fungi after treatment . In biology, NP213 serves as a model for the development of other antimicrobial peptides. In industry, NP213 is being explored for its potential use in developing new antifungal treatments .
Mechanism of Action
NP213 exerts its effects by targeting the fungal cytoplasmic membrane, causing membrane perturbation and disruption . The compound is a backbone-cyclized homopolymer of seven L-arginine residues with a net charge of +7 . This structure allows NP213 to effectively penetrate the fungal membrane and exert its fungicidal activity. The molecular targets and pathways involved include the fungal cytoplasmic membrane and the mechanisms of membrane permeabilization .
Comparison with Similar Compounds
NP213 is unique compared to other antifungal compounds due to its rapid action and novel mechanism of targeting fungal cytoplasmic membranes . Similar compounds include other antimicrobial peptides such as Efinaconazole, Tavaborole, and Luliconazole, which are also used for the treatment of onychomycosis . NP213 stands out due to its superior activity and efficacy in clinical trials .
Properties
IUPAC Name |
2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N28O7.C2HF3O2/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46;3-2(4,5)1(6)7/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63);(H,6,7)/t22-,23-,24-,25-,26-,27-,28-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWZYRRHFHWWGX-UZTLYUDCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H85F3N28O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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